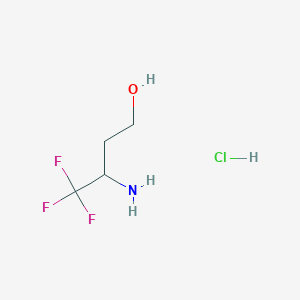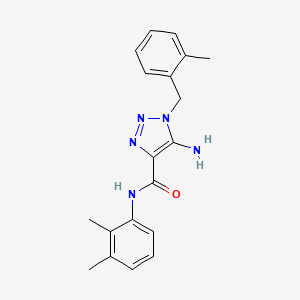
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol, also known as DMOP, is a chiral alcohol that has been extensively studied for its potential applications in various fields of science. It is synthesized through a multi-step process that involves the use of different reagents and catalysts. DMOP has been found to have unique biochemical and physiological properties that make it a promising candidate for use in scientific research.
Wirkmechanismus
The mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is not fully understood. However, it has been suggested that (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol may act as a chiral template or a chiral inducer in asymmetric synthesis. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been found to be an effective chiral auxiliary in various reactions, including aldol reactions, Mannich reactions, and Michael additions.
Biochemical and Physiological Effects:
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been found to have unique biochemical and physiological properties that make it a promising candidate for use in scientific research. It has been found to have low toxicity and is relatively stable under normal laboratory conditions. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been shown to have antioxidant properties and has been found to be effective in scavenging free radicals. It has also been found to have anti-inflammatory properties and has been shown to reduce inflammation in animal models.
Vorteile Und Einschränkungen Für Laborexperimente
One of the main advantages of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is its unique chiral properties. It has been found to be an effective chiral auxiliary in various reactions, which makes it a valuable tool in asymmetric synthesis. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is also relatively stable under normal laboratory conditions and has low toxicity, which makes it a safe and reliable reagent to work with. However, one of the limitations of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is its high cost, which may limit its use in large-scale experiments.
Zukünftige Richtungen
There are several future directions for research on (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol. One area of research is the development of new synthetic methods for (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol and its derivatives. Another area of research is the application of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol in the synthesis of new chiral compounds with potential applications in various fields of science. Additionally, further research is needed to fully understand the mechanism of action of (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol and its potential applications in drug discovery and development.
Synthesemethoden
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol is synthesized through a multi-step process that involves the use of different reagents and catalysts. The first step involves the reaction of 2,2-dimethyloxirane with sodium hydride in the presence of tetrahydrofuran (THF) to form 2,2-dimethyloxan-4-ol. The second step involves the reaction of 2,2-dimethyloxan-4-ol with (R)-1-chloro-2-propanol in the presence of potassium carbonate to form (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol.
Wissenschaftliche Forschungsanwendungen
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been extensively studied for its potential applications in various fields of science. It has been found to have unique properties that make it a promising candidate for use in scientific research. (2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol has been used in the synthesis of various chiral compounds, including chiral phosphorus compounds, chiral amines, and chiral alcohols. It has also been used as a chiral auxiliary in asymmetric synthesis.
Eigenschaften
IUPAC Name |
(2R)-2-(2,2-dimethyloxan-4-yl)propan-1-ol |
Source


|
|---|---|---|
| Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C10H20O2/c1-8(7-11)9-4-5-12-10(2,3)6-9/h8-9,11H,4-7H2,1-3H3/t8-,9?/m0/s1 |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SVYSAWVISQXUCI-IENPIDJESA-N |
Source


|
| Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C[C@@H](CO)C1CCOC(C1)(C)C |
Source


|
| Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C10H20O2 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
172.26 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
(2R)-2-(2,2-Dimethyloxan-4-yl)propan-1-ol | |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.

![8-(2-chlorophenyl)-3-(2-ethoxyethyl)-1-methyl-7-phenyl-1H-imidazo[2,1-f]purine-2,4(3H,8H)-dione](/img/structure/B2621747.png)
![1-(Benzo[d][1,3]dioxol-5-yl)-5-oxopyrrolidine-3-carboxamide](/img/structure/B2621749.png)
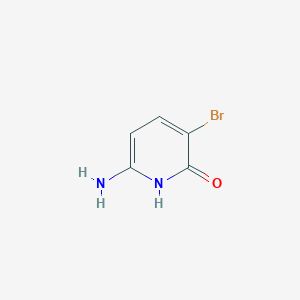
![Methyl 4,5,6,7-tetrahydro-[1,3]thiazolo[4,5-c]pyridine-2-carboxylate;hydrochloride](/img/structure/B2621751.png)

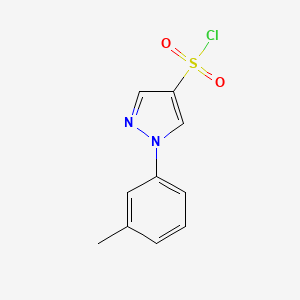
![2-(1,3-Benzodioxol-5-ylmethylthio)-5-(2-furanyl)-3-prop-2-enyl-4-thieno[2,3-d]pyrimidinone](/img/structure/B2621755.png)
![N-Ethyl-N-[2-[5-(methanesulfonamido)-3,4-dihydro-1H-isoquinolin-2-yl]-2-oxoethyl]prop-2-enamide](/img/structure/B2621757.png)
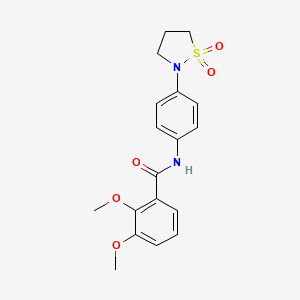
![(Z)-N-(5,6-dimethoxy-3-(2-methoxyethyl)benzo[d]thiazol-2(3H)-ylidene)thiophene-2-carboxamide](/img/structure/B2621764.png)


